Cas no 397290-70-9 (ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)

Ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate is a synthetic organic compound featuring a cycloheptabthiophene core functionalized with a 5-chloro-2-nitrobenzamido group and an ethyl ester moiety. This structure confers potential utility in medicinal chemistry and materials science due to its unique heterocyclic framework and reactive nitro and chloro substituents. The compound may serve as an intermediate in the synthesis of pharmacologically active molecules or functional materials, leveraging its ability to undergo further derivatization. Its stability under standard conditions and compatibility with common organic solvents enhance its practicality in laboratory applications. Further research may explore its biological activity or optoelectronic properties.
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate structure
397290-70-9 structure
商品名:ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate
CAS番号:397290-70-9
MF:C19H19ClN2O5S
メガワット:422.882562875748
CID:5935452
PubChem ID:1001464

ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate
    • ethyl 2-(5-chloro-2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • 4H-Cyclohepta[b]thiophene-3-carboxylic acid, 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-, ethyl ester
    • ethyl 2-({5-chloro-2-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • AKOS003297191
    • 397290-70-9
    • ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
    • SR-01000445542-1
    • F0817-0383
    • EU-0006268
    • Oprea1_034711
    • Oprea1_503817
    • ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
    • AK-968/41926741
    • SR-01000445542
    • インチ: 1S/C19H19ClN2O5S/c1-2-27-19(24)16-12-6-4-3-5-7-15(12)28-18(16)21-17(23)13-10-11(20)8-9-14(13)22(25)26/h8-10H,2-7H2,1H3,(H,21,23)
    • InChIKey: DWDOCAGDBHLVMJ-UHFFFAOYSA-N
    • ほほえんだ: C12CCCCCC=1C(C(OCC)=O)=C(NC(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O)S2

計算された属性

  • せいみつぶんしりょう: 422.0703206g/mol
  • どういたいしつりょう: 422.0703206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 601
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.8
  • トポロジー分子極性表面積: 130Ų

じっけんとくせい

  • 密度みつど: 1.407±0.06 g/cm3(Predicted)
  • ふってん: 547.5±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.14±0.20(Predicted)

ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0817-0383-2μmol
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0817-0383-25mg
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0817-0383-30mg
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0817-0383-20μmol
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0817-0383-1mg
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0817-0383-2mg
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0817-0383-5mg
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0817-0383-75mg
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0817-0383-5μmol
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0817-0383-10μmol
ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
397290-70-9 90%+
10μl
$69.0 2023-05-17

ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate 関連文献

ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylateに関する追加情報

Ethyl 2-(5-Chloro-2-Nitrobenzamido)-4H,5H,6H,7H,8H-Cycloheptabthiophene-3-Carboxylate (CAS No. 397290-70-9): A Comprehensive Overview

Ethyl 2-(5-Chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (CAS No. 397290-70-9) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of cycloheptabthiophenes, which are characterized by their seven-membered ring containing sulfur atoms. The presence of the nitro and chloro substituents on the benzene ring, along with the ester functionality, imparts specific chemical and biological activities that make it a valuable molecule for research and development.

The structure of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate is particularly noteworthy. The cycloheptabthiophene core provides a rigid and planar framework, which can influence the molecule's electronic properties and reactivity. The nitro group on the benzene ring is a strong electron-withdrawing group, which can affect the molecule's stability and reactivity in various chemical reactions. The chloro substituent adds further complexity by influencing the molecule's solubility and interaction with biological systems. The ester functionality at the carboxylate position makes this compound amenable to further derivatization and functionalization.

In terms of synthesis, ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate can be prepared through a multi-step process involving the coupling of a suitable cycloheptabthiophene derivative with a 5-chloro-2-nitrobenzoyl chloride followed by esterification. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions to enhance the overall yield and purity of the final product. For instance, the use of transition metal catalysts and mild reaction conditions has been reported to significantly improve the synthesis of similar compounds.

The biological activity of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate has been explored in several studies. One area of interest is its potential as an antimicrobial agent. The presence of the nitro group and chloro substituent can enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism. Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be further developed as a novel antimicrobial agent.

Another significant application of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate is in cancer research. The unique structural features of this compound make it a potential candidate for developing new anticancer drugs. Studies have demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific cellular targets such as kinases or transcription factors. Additionally, its ability to cross cell membranes due to its lipophilic nature enhances its potential as a therapeutic agent.

Recent pharmacological studies have also investigated the pharmacokinetic properties of ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate. These studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems. The results indicate that this compound has favorable pharmacokinetic properties, making it suitable for further preclinical and clinical evaluation.

In conclusion, ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate (CAS No. 397290-70-9) is a promising compound with diverse applications in organic chemistry and medicinal chemistry. Its unique structure and functional groups provide a foundation for further research into its biological activities and potential therapeutic applications. As ongoing studies continue to uncover new insights into this molecule's properties and behavior, it is likely to play an increasingly important role in advancing our understanding of complex chemical systems and developing new treatments for various diseases.

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